6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS No.: VC15109316) is a triazoloquinazoline derivative with a molecular formula of C26H22N4O3 and a molecular weight of 438.5 g/mol . Its structure comprises a quinazoline core fused with a triazole ring, substituted at the 2-position with a p-tolyl group and at the 6-position with a 2-(4-ethoxyphenyl)-2-oxoethyl side chain. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties .
Key structural features include:
- Quinazoline-triazole fusion: Enhances planarity and π-π stacking interactions with biological targets.
- p-Tolyl substituent: Modulates electronic properties and steric effects.
Synthetic routes involve multi-step cyclization and condensation reactions, with critical optimization of solvents (e.g., DMF, THF) and temperatures (60–120°C) to achieve yields >70% .
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3 |
InChI Key |
DVJWDYLLSYWLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Quinazoline Ring Formation: The quinazoline moiety is synthesized through a series of condensation reactions.
Coupling Reactions: The triazole and quinazoline rings are coupled together under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adjusting reaction conditions for large-scale production.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The quinazolinone scaffold , particularly derivatives like the compound , has been widely investigated for various biological activities:
- Anticancer Activity : Quinazolinone derivatives have been reported to exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various bacterial strains. Research indicates that triazole-fused quinazolinones can exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have also demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives in various therapeutic contexts:
- Case Study 1 : A study demonstrated that a quinazolinone derivative exhibited potent cytotoxic effects against MDA-MB-231 cells through apoptosis induction. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Case Study 2 : Another investigation focused on antimicrobial activity where a series of triazoloquinazolinones were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones, suggesting their potential as new antibiotics .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolines exhibit structural diversity based on substituent modifications. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Comparisons
Lipophilicity : The target compound’s ethoxyphenyl group confers moderate lipophilicity (logP ~3.2), whereas halogenated analogs (e.g., Cl/F-substituted) exhibit higher logP values (~3.8), enhancing blood-brain barrier penetration .
Enzymatic Inhibition :
- The target compound inhibits EGFR kinase (IC50: 0.8 µM) .
- Piperazine-containing analogs demonstrate 5-HT1A receptor affinity (Ki: 12 nM) .
- Halogenated derivatives exhibit CYP450 inhibition , reducing metabolic clearance .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The p-tolyl group at position 2 optimizes steric bulk for kinase binding pockets, while ethoxy substitution balances lipophilicity and metabolic stability .
- In Vivo Efficacy : In murine models, the target compound reduced tumor volume by 58% at 10 mg/kg, outperforming dimethoxy analogs (42% reduction) but trailing halogenated derivatives (65%) due to superior bioavailability .
- Toxicity Profile : The compound’s LD50 in rats is 320 mg/kg, with hepatotoxicity risks at high doses, whereas piperazine analogs show lower hepatotoxicity but higher CNS side effects .
Biological Activity
The compound 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel class of quinazoline derivatives with potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of the specified compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates that the compound contains a quinazoline core fused with a triazole ring, along with ethoxy and p-tolyl substituents which may influence its biological activity.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. Various derivatives of quinazolines have demonstrated significant cytotoxic activity against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating promising anticancer properties .
In comparative studies, the compound exhibited higher intercalation activity with DNA than other derivatives, suggesting it may effectively disrupt DNA replication in cancer cells . The mechanism of action is likely related to its ability to interact with topoisomerase II (Topo II), a critical enzyme in DNA replication.
The biological activity of the compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to insert between DNA bases, disrupting normal function.
- Topoisomerase Inhibition : It acts as an inhibitor of Topo II, which is essential for DNA unwinding during replication .
- Hydrogen Bonding : The presence of ethoxy and p-tolyl groups enhances binding affinity through hydrogen bonding and hydrophobic interactions .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various quinazoline derivatives on HepG2 and MCF-7 cell lines. The results indicated that compounds with bulky substituents showed varied cytotoxicity profiles, with some derivatives achieving IC50 values as low as 10.82 μM against HepG2 cells . This suggests that structural modifications can significantly impact biological efficacy.
Study 2: Mechanistic Insights
Another research focused on the mechanism of action involving histone deacetylase (HDAC) inhibition. The compound demonstrated selective inhibition of HDAC6 at sub-micromolar concentrations, leading to increased acetylation of α-tubulin and subsequent apoptosis in cancer cells .
Data Summary
| Compound Name | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 16 | 2.44 | HCT-116 | DNA Intercalation |
| Compound 16 | 6.29 | HepG2 | Topo II Inhibition |
| Compound A | 10.82 | MCF-7 | HDAC Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
